N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a piperidine-derived acetamide compound with a hydroxyethyl substituent on the piperidine ring and an isopropyl group attached to the acetamide nitrogen. Its molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol (exact mass may vary slightly depending on stereochemistry).
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)15(12(3)17)10-13-6-4-5-7-14(13)8-9-16/h11,13,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHATVSHLKLEILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide typically involves the reaction of piperidine with an appropriate acylating agent. One common method involves the reaction of piperidine with N-isopropyl-acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a secondary amine.
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of piperidine/acetamide derivatives. Below is a detailed comparison with analogous compounds, focusing on structural differences, physicochemical properties, and synthesis pathways.
N-cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide
- Structure : Differs by replacing the isopropyl group with a cyclopropyl substituent on the acetamide nitrogen.
- Molecular Formula : C₁₃H₂₄N₂O₂ (MW: 240.35 g/mol ) .
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
- Structure : Replaces the piperidine ring (6-membered) with a pyrrolidine ring (5-membered).
- Molecular Formula : C₁₁H₂₂N₂O₂ (MW: 214.3 g/mol ) .
- Key Differences :
- Reduced ring size alters conformational flexibility and hydrogen-bonding capacity.
- Lower molecular weight may enhance bioavailability but reduce binding affinity in certain targets.
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
- Structure : Substitutes the hydroxyethyl group with a chloroacetyl moiety.
- Molecular Formula : C₁₂H₂₀ClN₂O₂ (MW: 265.76 g/mol ) .
- Key Differences :
- The chloroacetyl group increases electrophilicity, making it more reactive in nucleophilic substitution reactions.
- Higher molecular weight and halogen presence may impact toxicity profiles.
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-isopropyl-acetamide
- Structure : Positional isomer with the hydroxyethyl group on the piperidin-4-yl position instead of piperidin-2-yl.
- Molecular Formula : C₁₂H₂₄N₂O₂ (MW: 228.33 g/mol ) .
- Key Differences :
- Altered ring substitution affects spatial orientation and interactions with biological targets (e.g., receptors or enzymes).
- Lower molecular weight suggests differences in solubility and permeability.
N-[1-(2-Aminoacetyl)piperidin-2-ylmethyl]-N-isopropyl-acetamide
- Structure: Replaces the hydroxyethyl group with an aminoacetyl substituent.
- Molecular Formula : C₁₃H₂₆N₃O₂ (MW: 256.37 g/mol ) .
- Increased nitrogen content may influence metabolic pathways.
Analytical Characterization
- NMR Data : For similar compounds (e.g., N-isopropyl-acetamide derivatives ), ¹H NMR typically shows signals for:
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weights, e.g., m/z 515 (M+H)⁺ for related acetamides .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a piperidine derivative notable for its potential biological activities. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A piperidine ring that can interact with various biological targets.
- A hydroxyethyl group that may facilitate hydrogen bonding with biological molecules.
- An isopropyl group contributing to its lipophilicity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyethyl group enhances its ability to form hydrogen bonds, while the piperidine ring allows it to act as a ligand for various receptors and enzymes. This interaction can modulate several biochemical pathways, leading to therapeutic effects.
Pharmacological Potential
Research indicates that this compound may possess various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
Case Studies
- Antibacterial Activity : In vitro studies have demonstrated that certain piperidine derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating their potential as antibacterial agents .
- Cytotoxicity Studies : Evaluations of cytotoxic effects on various cell lines revealed that some derivatives maintain low toxicity while exhibiting significant antimicrobial activity, making them suitable candidates for further drug development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | MIC against S. aureus: 3.12 - 12.5 μg/mL | |
| Cytotoxicity | Low toxicity in cell line assays | |
| Enzyme Interaction | Potential ligand for receptor modulation |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves reactions between piperidine derivatives and acetic anhydride or acetyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial synthesis may utilize continuous flow reactors, ensuring consistent quality and yield through advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
